molecular formula C15H11Br3N2O3 B390679 N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B390679
M. Wt: 507g/mol
InChI Key: OKQNLWLAKCZDKP-OUAUFZNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound with a molecular formula of C15H11Br3N2O3. This compound is characterized by the presence of a furan ring, a propenylidene group, and a tribromophenoxy moiety, making it a unique and versatile molecule in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation of 3-(2-furyl)-2-propenal with 2-(2,4,6-tribromophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H11Br3N2O3

Molecular Weight

507g/mol

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C15H11Br3N2O3/c16-10-7-12(17)15(13(18)8-10)23-9-14(21)20-19-5-1-3-11-4-2-6-22-11/h1-8H,9H2,(H,20,21)/b3-1+,19-5+

InChI Key

OKQNLWLAKCZDKP-OUAUFZNTSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br

SMILES

C1=COC(=C1)C=CC=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br

Canonical SMILES

C1=COC(=C1)C=CC=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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